α-Polymorph Melting Point: Monostearin vs. Monopalmitin — Thermal Stability Advantage in Lipid Formulations
The α-polymorph melting point of pure monostearin is 76.7 ± 0.4°C, compared to 71.3 ± 0.4°C for the corresponding α-polymorph of monopalmitin, a difference of +5.4°C that directly impacts crystallization onset temperature in lipid blends [1]. This higher melting point of the α-form enables monostearin-containing commercial emulsifiers to nucleate earlier from the melt, providing earlier crystallization onset (52.62 ± 0.19°C for a monostearin-rich Myverol blend vs. 49.12 ± 0.20°C for a monopalmitin blend, p < 0.05) [1]. The four polymorphic forms of monostearin (sub-α, α, β′, β) have been definitively characterized by X-ray diffraction and thermal analysis, with β being the thermodynamically stable form [2].
| Evidence Dimension | α-Polymorph melting point (pure compound) |
|---|---|
| Target Compound Data | 76.7 ± 0.4°C (pure 1-monostearin α-polymorph) |
| Comparator Or Baseline | 71.3 ± 0.4°C (pure 1-monopalmitin α-polymorph) |
| Quantified Difference | +5.4°C absolute; crystallization onset difference +3.5°C in palm oil blends (p < 0.05) |
| Conditions | Differential scanning calorimetry (DSC); pure monoacylglycerols; α-polymorph form verified by X-ray diffraction |
Why This Matters
The higher α-polymorph melting point of monostearin translates into earlier nucleation and crystallization in lipid-based formulations, which is critical for controlling solid fat content, microstructure, and drug release kinetics in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
- [1] Verstringe, S., Danthine, S., Blecker, C., Depypere, F., Dewettinck, K. Influence of monopalmitin on the isothermal crystallization mechanism of palm oil. Food Res. Int. 51(1), 344–353 (2013). DOI: 10.1016/j.foodres.2012.12.034. View Source
- [2] Lutton, E.S., Jackson, F.L. The Polymorphism of 1-Monostearin and 1-Monopalmitin. J. Am. Chem. Soc. 70(7), 2445–2449 (1948). View Source
